1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol

Description

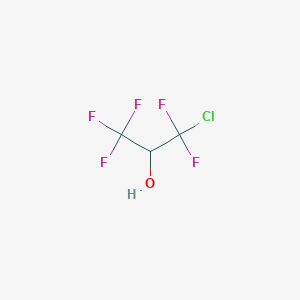

1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol is a fluorinated alcohol characterized by a chlorine atom and five fluorine substituents on a propane backbone, with a hydroxyl (-OH) group at the second carbon. This structural configuration confers unique physicochemical properties, such as high polarity, volatility, and reactivity, making it valuable in specialized industrial applications.

The compound is synthesized via fluorination and chlorination reactions, often involving intermediates like 1,3,3-trifluoro-1-propyne, as detailed in methods described by Allied-Signal Inc. .

Properties

IUPAC Name |

1-chloro-1,1,3,3,3-pentafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-2(5,6)1(10)3(7,8)9/h1,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIOAGJTHRJMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294393 | |

| Record name | 1-chloro-1,1,3,3,3-pentafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24332-19-2 | |

| Record name | NSC96338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-1,1,3,3,3-pentafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol can be synthesized through the reaction of 1-chloro-3,3,3-trifluoropropene with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include various fluorinated alcohols and ethers.

Oxidation Reactions: Products include fluorinated ketones and carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₃H₂ClF₅O

- Key Features : The presence of both chlorine and fluorine atoms enhances its reactivity and stability compared to other similar compounds.

This compound can undergo various reactions typical of alcohols and halides, making it a versatile reagent in organic synthesis.

Scientific Research Applications

1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol has several noteworthy applications in scientific research:

Synthesis of Fluorinated Compounds

The compound serves as a precursor for synthesizing various fluorinated chemicals. Its ability to introduce fluorine into organic molecules is crucial for developing new materials with enhanced properties.

Production of Fluoropolymers

It is widely used in the production of fluoropolymers, which are known for their excellent thermal stability and chemical resistance. These polymers find applications in coatings, insulation materials, and other industrial products .

Biological Studies

Research indicates potential cytotoxic effects of related compounds on biological systems. Studies have explored its role in enzyme mechanisms and protein interactions due to its unique chemical properties . This highlights its importance in medicinal chemistry for developing fluorinated drugs.

Cleaning Agents and Solvents

The compound is utilized as a solvent and cleaning agent in various industrial processes due to its effective solvating properties and stability under various conditions .

Surfactants Production

It acts as a precursor for the preparation of perfluorinated surfactants and polymeric materials that have unique properties beneficial for applications in coatings and textiles.

Case Study 1: Fluoropolymer Development

A study focused on the synthesis of polytetrafluoroethylene (PTFE) using this compound as an intermediate. The resulting PTFE exhibited enhanced thermal stability compared to traditional polymers.

Case Study 2: Biological Impact Assessment

Research conducted on rat hepatocytes demonstrated that exposure to this compound led to mitochondrial dysfunction and decreased cell viability. This study emphasizes the need for thorough safety assessments when utilizing such fluorinated compounds in pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-chloro-1,1,3,3,3-pentafluoropropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules, leading to its effects in various applications .

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoropropan-2-ol (CAS 920-66-1)

- Structure : Differs by replacing the chlorine atom with a sixth fluorine group.

- Properties : Higher acidity (pKa ~9.3) due to increased electron-withdrawing fluorine substituents, enhancing its utility as a solvent in organic synthesis .

- Applications : Widely used in peptide synthesis and as a co-solvent in NMR spectroscopy, contrasting with the target compound’s role in refrigerant intermediates .

Chloro-Fluoro Propanes

3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5)

1-Chloro-1,1,3,3-tetrafluoropropane

- Structure : Similar to the target compound but lacks one fluorine atom and the -OH group.

- Synthesis : Produced via hydrofluorination of 1-chloro-1,3,3-trifluoro-1-propene .

- Applications : Intermediate in refrigerant production, highlighting the target compound’s advantage in functional group diversity for chemical synthesis .

Ketone Derivatives

1-Chloro-1,1-difluoro-3-phenylpropan-2-one (CAS 86340-72-9)

- Structure : Replaces -OH with a ketone group and adds a phenyl substituent.

- Properties : Higher lipophilicity due to the aromatic ring, making it suitable for pharmaceutical intermediates .

- Reactivity : The ketone group enables nucleophilic additions, contrasting with the alcohol’s acid-base reactivity .

1-Chloro-1,1-difluoro-4-phenylbutan-2-one (CAS 145299-85-0)

- Structure : Extended carbon chain with a phenyl group, influencing steric effects and solubility.

- Applications : Used in organic building blocks, emphasizing structural versatility compared to the target compound’s industrial uses .

Environmental and Regulatory Considerations

- The target compound’s single chlorine atom and hydroxyl group may reduce environmental persistence, though specific regulatory data are absent in the evidence.

Biological Activity

1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol (C3H2ClF5) is a fluorinated organic compound notable for its unique structure, which includes a chlorine atom and five fluorine atoms attached to a propanol backbone. This compound is primarily recognized for its applications in the synthesis of fluoropolymers and other fluorinated chemicals. Recent studies have begun to explore its biological activity, particularly its potential cytotoxic effects and metabolic pathways.

The compound is characterized by its reactivity due to the presence of both halogen and hydroxyl functional groups. It can undergo various chemical reactions typical of alcohols and halides, such as substitution and oxidation reactions. These reactions are essential for synthesizing derivatives that may exhibit different biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C3H2ClF5 |

| Molecular Weight | 188.49 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Potentially cytotoxic |

Biological Activity

Research indicates that this compound may exhibit cytotoxic effects in biological systems. Studies have shown that exposure to related compounds can lead to mitochondrial dysfunction and decreased cell viability in rat hepatocytes. Such findings suggest that biotransformation processes might yield metabolites that exhibit toxicity.

Case Study: Cytotoxicity in Rat Hepatocytes

In a study assessing the cytotoxic effects of fluorinated compounds, rat hepatocytes were exposed to varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability and significant mitochondrial impairment.

The mechanism through which this compound exerts its biological effects involves several pathways:

Biochemical Pathways:

- Metabolism: The compound undergoes biotransformation primarily through cytochrome P450 enzymes leading to the formation of reactive metabolites.

- Toxicity Mechanism: The metabolites formed during metabolism may interact with cellular components leading to oxidative stress and mitochondrial dysfunction.

Toxicological Profile

The toxicological assessment of this compound reveals potential risks associated with exposure. Notably:

- Acute Toxicity: Exposure at high concentrations has been linked to significant adverse effects including cardiac sensitization.

- Chronic Effects: Long-term exposure may lead to cumulative toxicity due to persistent metabolites.

Table 2: Summary of Toxicological Findings

| Endpoint | Findings |

|---|---|

| Acute Toxicity | Cardiac sensitization observed |

| Chronic Toxicity | Mitochondrial dysfunction noted |

| Biotransformation Products | Reactive metabolites identified |

Applications in Research

Due to its unique properties and biological activity, this compound has several applications in scientific research:

- Fluoropolymer Synthesis: It serves as a key intermediate in the production of fluoropolymers known for their resistance to heat and chemicals.

- Biological Studies: The compound is utilized in enzyme mechanism studies and protein interaction research due to its unique chemical properties.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol, and what experimental conditions optimize yield?

Synthesis of chlorinated fluorinated alcohols often involves halogenation and reduction steps. For analogous compounds (e.g., 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol), microbial reduction of ketones using Saccharomyces cerevisiae or Rhodotorula rubra achieves high enantioselectivity (up to 98% ee) under mild conditions (25°C, pH 7) . Catalytic hydrogenation with Pd/C or Raney Ni in ethanol at 50–80°C under 1–3 bar H₂ pressure is also effective for reducing fluorinated ketones to alcohols. Yield optimization requires precise control of reaction time and catalyst loading (typically 5–10 wt%) .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation relies on:

- NMR Spectroscopy : ¹⁹F NMR (δ -70 to -120 ppm for CF₃ groups) and ¹H NMR (δ 4.5–5.5 ppm for -OH) .

- Mass Spectrometry : High-resolution MS (e.g., EI-MS) identifies molecular ions (e.g., m/z 168.477 for C₃HClF₅) and fragmentation patterns .

- Chromatography : GC-MS or HPLC with UV detection (λ = 210–230 nm) assesses purity (>97% for research-grade samples) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key precautions include:

- Ventilation : Use fume hoods due to potential inhalation hazards (STOT RE 2 classification) .

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (WGK 3 toxicity rating) .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of this compound?

Enantiomer separation can be achieved via:

- Microbial Reduction : Rhodotorula rubra selectively reduces prochiral ketones to (R)-alcohols with >95% ee .

- Chiral Catalysts : Use of BINAP-Ru complexes in asymmetric hydrogenation (e.g., 0.5 mol% catalyst in THF at 40°C) .

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase .

Q. How does the compound interact with biological macromolecules, and what analytical techniques quantify these interactions?

Fluorinated alcohols often disrupt protein-ligand binding via hydrogen bonding with fluorine atoms. Methods include:

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and enthalpy changes .

- X-ray Crystallography : Resolves fluorine-mediated interactions in enzyme active sites (e.g., 1.8–2.2 Å resolution) .

- Fluorescence Quenching : Monitors conformational changes in proteins using tryptophan emission spectra .

Q. What are the environmental persistence and degradation pathways of this compound?

- Hydrolysis : Fluorinated alcohols degrade slowly in water (t₁/₂ > 30 days at pH 7) due to C-F bond stability .

- Photolysis : UV irradiation (254 nm) cleaves C-Cl bonds, forming trifluoroacetic acid derivatives .

- Biodegradation : Limited microbial activity; OECD 301F tests show <20% degradation in 28 days .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- DFT Calculations : B3LYP/6-31G* models predict electrophilic substitution sites (e.g., Cl vs. F substitution energies) .

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., DMSO) with OPLS-AA force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.